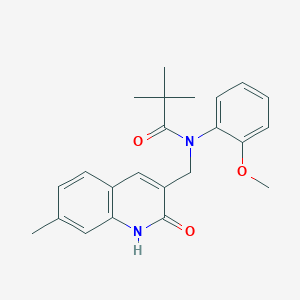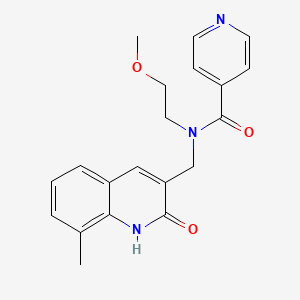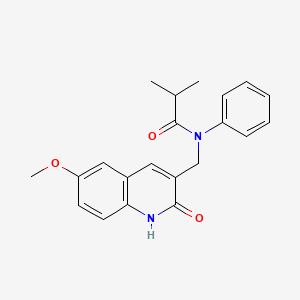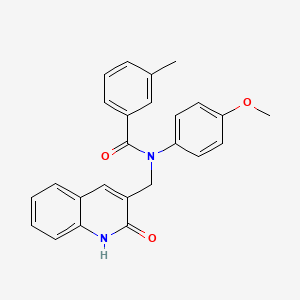
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide, also known as HQMMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HQMMA is a synthetic compound that has been synthesized through a variety of methods.
Mécanisme D'action
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has been found to work through various mechanisms of action. It has been found to inhibit the activity of certain enzymes, which are necessary for the growth and survival of cancer cells. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has been found to inhibit the production of certain inflammatory cytokines, which are responsible for the inflammatory response in the body. Furthermore, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has been found to disrupt the cell membrane of certain bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has been found to have various biochemical and physiological effects. It has been found to reduce the levels of certain inflammatory cytokines in the body, leading to a reduction in inflammation. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has been found to inhibit the growth and survival of cancer cells, leading to a reduction in tumor growth. Furthermore, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has been found to disrupt the cell membrane of certain bacteria and fungi, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has several advantages and limitations for lab experiments. One advantage is that it has been found to be effective in inhibiting the growth and survival of cancer cells, making it a potential candidate for cancer treatment. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has been found to have anti-inflammatory and anti-microbial properties, making it a potential candidate for the treatment of various inflammatory and infectious diseases. However, one limitation is that N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide may have potential toxicity, which needs to be further studied.
Orientations Futures
There are several future directions for the study of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide. One direction is to further study its potential use as an anti-cancer agent, as it has shown promising results in inhibiting the growth and survival of cancer cells. Additionally, further studies are needed to determine the potential toxicity of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide and its safety for use in humans. Furthermore, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has potential applications in the treatment of various inflammatory and infectious diseases, and further studies are needed to determine its effectiveness in these areas.
Méthodes De Synthèse
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide can be synthesized using a variety of methods, including the reaction of 2-hydroxy-3-methylbenzaldehyde with 4-methoxyaniline, followed by the reaction of the resulting product with 2-hydroxy-3-chloromethylquinoline. Another method involves the reaction of 2-hydroxy-3-methylbenzaldehyde with 4-methoxyaniline, followed by the reaction of the resulting product with 2-aminomethylquinoline. Both methods result in the formation of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide.
Applications De Recherche Scientifique
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells. N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has been studied for its potential use as an anti-microbial agent, as it has been found to inhibit the growth of various bacteria and fungi.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-3-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-17-6-5-8-19(14-17)25(29)27(21-10-12-22(30-2)13-11-21)16-20-15-18-7-3-4-9-23(18)26-24(20)28/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBENHPQKCVMDNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-3-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


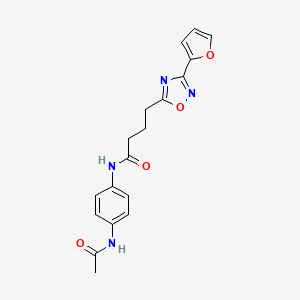
![4-methoxy-N-[(pyridin-3-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7711876.png)

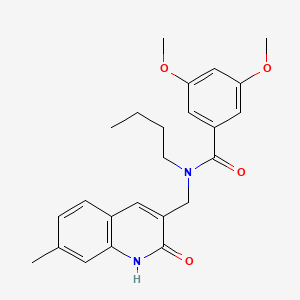


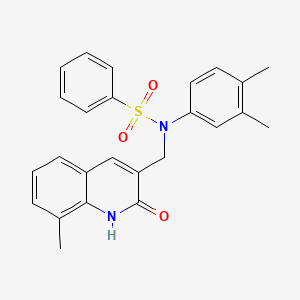
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7711918.png)

